2-(furan-2-yl)-N-phenethyl-4-(phenylsulfonyl)oxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(furan-2-yl)-N-phenethyl-4-(phenylsulfonyl)oxazol-5-amine is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-N-phenethyl-4-(phenylsulfonyl)oxazol-5-amine typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzenesulfonyl group: This step involves the sulfonylation of the oxazole ring using benzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the furan-2-yl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate furan derivatives.
N-alkylation with 2-phenylethylamine: The final step involves the alkylation of the oxazole nitrogen with 2-phenylethylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction of the benzenesulfonyl group can yield the corresponding benzylamine derivative.
Substitution: The oxazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are commonly used.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)-N-phenethyl-4-(phenylsulfonyl)oxazol-5-amine would depend on its specific biological target. Generally, oxazole derivatives can interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The benzenesulfonyl group may enhance binding affinity to certain proteins, while the furan and phenylethyl groups can contribute to the overall pharmacophore.
Comparison with Similar Compounds
Similar Compounds
4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazole: Lacks the N-(2-phenylethyl) group.
2-(furan-2-yl)-N-(2-phenylethyl)-1,3-oxazol-5-amine: Lacks the benzenesulfonyl group.
4-(benzenesulfonyl)-1,3-oxazol-5-amine: Lacks both the furan-2-yl and N-(2-phenylethyl) groups.
Uniqueness
2-(furan-2-yl)-N-phenethyl-4-(phenylsulfonyl)oxazol-5-amine is unique due to the combination of its functional groups, which may confer specific biological activities and chemical reactivity not observed in similar compounds.
Properties
IUPAC Name |
4-(benzenesulfonyl)-2-(furan-2-yl)-N-(2-phenylethyl)-1,3-oxazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c24-28(25,17-10-5-2-6-11-17)21-20(22-14-13-16-8-3-1-4-9-16)27-19(23-21)18-12-7-15-26-18/h1-12,15,22H,13-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLELMSQRQWVWOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.